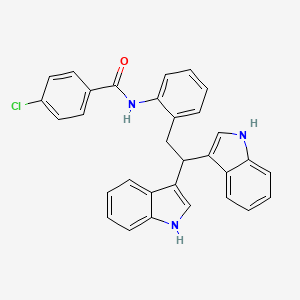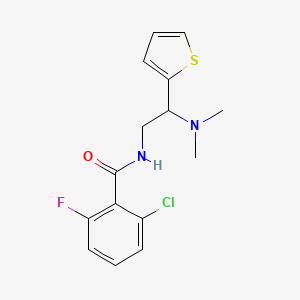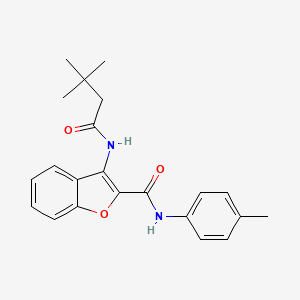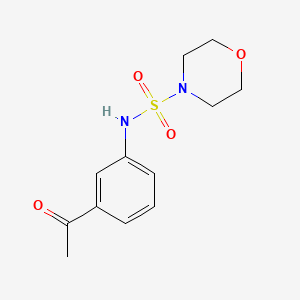![molecular formula C21H25F2N3O B2430055 2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097872-11-0](/img/structure/B2430055.png)
2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpyrrolines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrroline ring through a CC or CN bond .
Synthesis Analysis
A facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular formula of the compound is C23H19F3N6O2 . It contains a benzene ring linked to a pyrroline ring through a CC or CN bond .Chemical Reactions Analysis
The compound was synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . The structures were characterized by spectral data .Physical And Chemical Properties Analysis
The compound is a polycyclic aromatic compound . More detailed physical and chemical properties could not be found in the search results.Aplicaciones Científicas De Investigación
Structural Analysis
- A study by Jasinski et al. (2009) explored the crystal structure of a similar compound, providing insights into molecular configurations and interactions, relevant for understanding the properties of 2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one.
Antimicrobial Activity
- Mallesha and Mohana (2014) synthesized derivatives of a related compound and evaluated their antibacterial and antifungal activities, indicating potential antimicrobial applications for the compound Mallesha & Mohana, 2014.
Chemical Synthesis and Molecular Dynamics
- Research by Zheng Rui (2010) on a similar compound's synthesis provides insights into chemical processes that might be applicable to the synthesis of this compound Zheng Rui, 2010.
Potential as Corrosion Inhibitors
- A study by Kaya et al. (2016) examined the corrosion inhibition properties of piperidine derivatives on iron, suggesting potential applications in materials science for the compound of interest Kaya et al., 2016.
Molecular Interaction Studies
- Shim et al. (2002) explored the molecular interactions of a piperidine-based compound with cannabinoid receptors, providing a basis for understanding how similar compounds like this compound might interact at the molecular level Shim et al., 2002.
Quantum Chemical Studies
- Fatma et al. (2017) performed quantum chemical studies on a novel piperidine derivative, which can be relevant to understanding the electronic and structural properties of the compound Fatma et al., 2017.
Mecanismo De Acción
The compounds showed significant antibacterial activity and showed moderate antifungal activity as that of standards . The data were further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ) protein organism: Escherichia coli for antibacterial activity and oxidoreductase (3QLS) protein, organism: Candida albicans for antifungal activity .
Safety and Hazards
While specific safety and hazards information for this compound was not found, general safety measures for handling chemicals include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, avoiding prolonged or repeated exposure, removing contaminated clothing and washing before reuse, and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N3O/c22-18-5-6-19(23)17(11-18)14-25-9-7-15(8-10-25)13-26-21(27)12-16-3-1-2-4-20(16)24-26/h5-6,11-12,15H,1-4,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQWPNSKSHPQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)CC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate](/img/structure/B2429975.png)


![2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2429981.png)
![1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]piperidine](/img/structure/B2429982.png)
![N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2429983.png)






